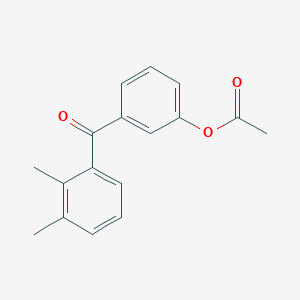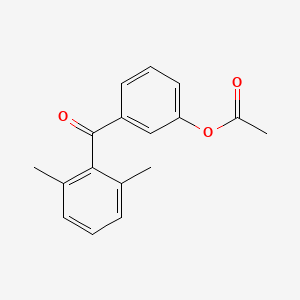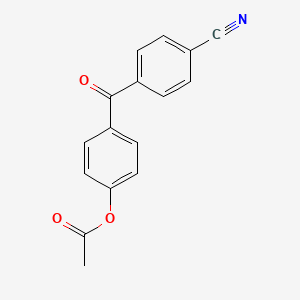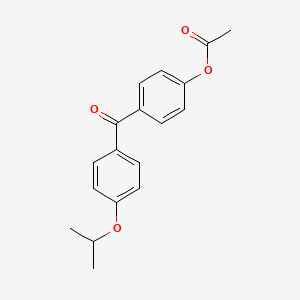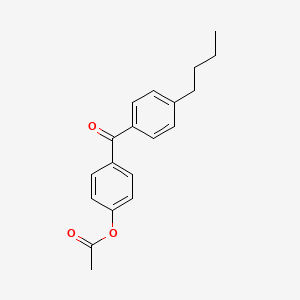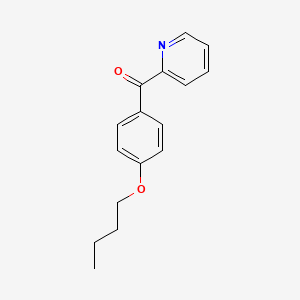
2-(4-Butoxybenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxybenzoyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in the field of organic chemistry, particularly in the synthesis of polymers and pharmaceuticals. The presence of the pyridine moiety often imparts unique electronic and structural properties to these compounds, making them valuable in various chemical reactions and material science applications.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, involves a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . Another related compound, 2,6-Bis(3-aminobenzoyl)pyridine, is synthesized through a Friedel–Crafts acylation, nitration, and subsequent reduction . These methods highlight the intricate multi-step processes often required to synthesize pyridine-containing compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the physical and chemical properties of the compound. For example, the crystal structures of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, including 4-n-butoxybenzoic acid, demonstrate the importance of hydrogen bonding in the formation of stable crystal structures . These interactions are crucial for understanding the behavior of such compounds under various conditions.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The presence of functional groups attached to the pyridine ring can lead to different reactivity patterns. For example, the synthesis of polyimides from pyridine-containing monomers involves ring-opening polycondensation followed by thermal or chemical imidization . Additionally, the synthesis of pyrazolo[3,4-b]pyridines showcases the reactivity of pyridine derivatives in cyclocondensation reactions . These reactions are essential for creating complex molecules with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties make them suitable for applications that require materials with high performance at elevated temperatures. The solubility and thermal behavior of these compounds are often studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
科学的研究の応用
Organometallic Chemistry
2-(4-Butoxybenzoyl)pyridine and its derivatives are pivotal in forming N-heterocyclic complexes with metals such as rhodium and palladium. Simons et al. (2003) highlighted the synthesis of rhodium(I) and palladium carbene complexes using pincer ligands derived from reactions involving 2-(4-Butoxybenzoyl)pyridine, showcasing their utility in organometallic synthesis and potential catalytic applications (Simons et al., 2003).
Electrochemistry
Masllorens et al. (2006) investigated Ru-aqua complexes with mixed carbene and pyridylic ligands, including structures similar to 2-(4-Butoxybenzoyl)pyridine, for their electrochemical properties. Their findings open up possibilities for these compounds in electrochemical applications, especially in redox reactions and catalysis (Masllorens et al., 2006).
Polymer Synthesis
Wang et al. (2006) synthesized novel polyimides using a dianhydride monomer derived from 2-(4-Butoxybenzoyl)pyridine. These polyimides exhibit exceptional thermal stability and mechanical properties, demonstrating the compound's utility in high-performance polymer materials (Wang et al., 2006).
Adsorption Materials
Yang et al. (2019) developed an anionic In(III)-based metal-organic framework (MOF) using a ligand with pyridine sites similar to 2-(4-Butoxybenzoyl)pyridine for the selective adsorption and separation of organic cationic dyes. This study highlights the potential of such compounds in environmental cleanup and purification processes (Yang et al., 2019).
Supramolecular Chemistry
Panja et al. (2018) explored pyridine coupled mono and bisbenzimidazoles, akin to 2-(4-Butoxybenzoyl)pyridine, as supramolecular gelators. These compounds have shown selective metal ion sensing and ionic conductivity, indicating their applications in sensor technology and electronic devices (Panja et al., 2018).
Safety and Hazards
特性
IUPAC Name |
(4-butoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-3-12-19-14-9-7-13(8-10-14)16(18)15-6-4-5-11-17-15/h4-11H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSOECPJZDKAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642011 |
Source


|
| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxybenzoyl)pyridine | |
CAS RN |
898780-03-5 |
Source


|
| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

